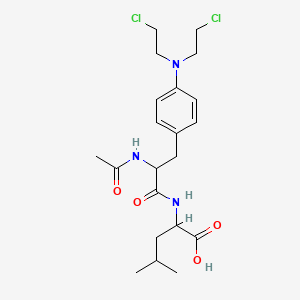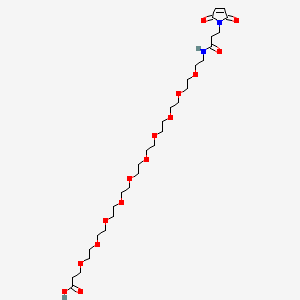
Asaley acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asaley acid, also known as acetylsalicylic acid, is a widely used compound in the pharmaceutical industry. It is commonly known as aspirin and is used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is a derivative of salicylic acid and has been used for over a century to treat pain, fever, and inflammation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Asaley acid involves the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by an acid, typically sulfuric acid or phosphoric acid. The process involves the following steps:
Protonation of Acetic Anhydride: The acetic anhydride is protonated by the acid catalyst, increasing its reactivity.
Esterification Reaction: Salicylic acid reacts with the protonated acetic anhydride, forming this compound and acetic acid as a by-product.
Deprotonation: The final step involves the deprotonation of the product to yield pure this compound.
The reaction is typically carried out at a temperature of 70-80°C for about 15 minutes. The product is then purified by recrystallization from water .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified using advanced techniques such as vacuum filtration and crystallization. The yield and purity of the product are optimized through careful control of reaction conditions and purification processes .
化学反应分析
Types of Reactions
Asaley acid undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to salicylic acid and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions used.
Reduction: this compound can be reduced to form salicylic acid under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the acetyl group, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Salicylic acid and acetic acid.
Oxidation: Various oxidation products depending on the conditions.
Reduction: Salicylic acid.
Substitution: Different derivatives depending on the nucleophile used
科学研究应用
Asaley acid has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Widely used as an analgesic, antipyretic, and anti-inflammatory agent. It is also used in the prevention of cardiovascular diseases due to its antiplatelet properties.
Industry: Used in the production of other pharmaceuticals and as a standard for analytical methods
作用机制
Asaley acid exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain, fever, and inflammation. Additionally, this compound induces the production of aspirin-triggered lipoxins, which have anti-inflammatory and pro-resolving properties .
相似化合物的比较
Similar Compounds
Salicylic Acid: The parent compound of Asaley acid, used for its anti-inflammatory properties.
Ibuprofen: Another nonsteroidal anti-inflammatory drug with similar analgesic and antipyretic properties.
Naproxen: A nonsteroidal anti-inflammatory drug with a longer duration of action compared to this compound.
Uniqueness
This compound is unique due to its irreversible inhibition of cyclooxygenase enzymes, which provides a prolonged antiplatelet effect. This property makes it particularly useful in the prevention of cardiovascular events .
属性
CAS 编号 |
347400-96-8 |
|---|---|
分子式 |
C21H31Cl2N3O4 |
分子量 |
460.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H31Cl2N3O4/c1-14(2)12-19(21(29)30)25-20(28)18(24-15(3)27)13-16-4-6-17(7-5-16)26(10-8-22)11-9-23/h4-7,14,18-19H,8-13H2,1-3H3,(H,24,27)(H,25,28)(H,29,30)/t18-,19-/m0/s1 |
InChI 键 |
RNGMBZXFENQKJV-OALUTQOASA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
N-Acetylmelphalanylleucine; N-Acetyl-melphalan-L-leucine; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid](/img/structure/B1193110.png)
![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid](/img/structure/B1193111.png)
![5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine](/img/structure/B1193119.png)
![Up4-[1]3'-deoxy-3'-fluoroglucose](/img/structure/B1193121.png)
